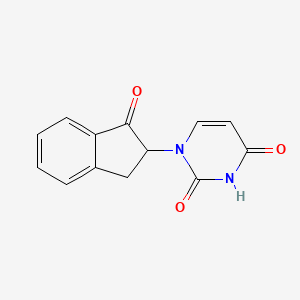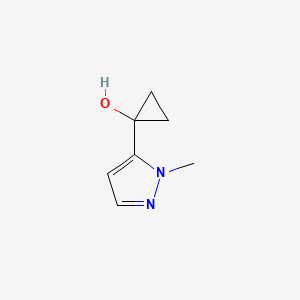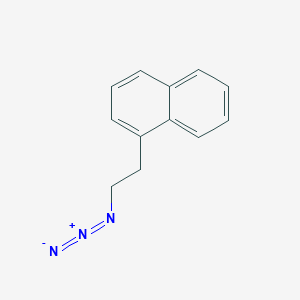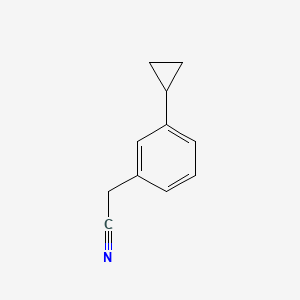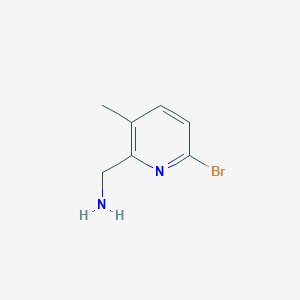
1-Ethynyl-4,4-difluoro-1-methylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-4,4-difluoro-1-methylcyclohexane is an organic compound with the molecular formula C9H12F2. It is a cyclohexane derivative where the cyclohexane ring is substituted with an ethynyl group at the first position, two fluorine atoms at the fourth position, and a methyl group at the first position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethynyl-4,4-difluoro-1-methylcyclohexane can be synthesized through several synthetic routes. One common method involves the alkylation of 4,4-difluoro-1-methylcyclohexanone with an ethynylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the ethynyl group, facilitating its nucleophilic attack on the carbonyl carbon of the ketone.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethynyl-4,4-difluoro-1-methylcyclohexane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can undergo reduction reactions, particularly at the ethynyl group, to form alkenes or alkanes.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1-Ethynyl-4,4-difluoro-1-methylcyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-ethynyl-4,4-difluoro-1-methylcyclohexane depends on its specific application. In chemical reactions, the ethynyl group acts as a nucleophile or electrophile, depending on the reaction conditions. The fluorine atoms can influence the reactivity and stability of the compound through inductive and hyperconjugative effects. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
1-Ethynyl-4,4-difluoro-1-methoxycyclohexane: Similar structure but with a methoxy group instead of a methyl group.
1,1-Difluoro-4-methylcyclohexane: Lacks the ethynyl group, making it less reactive in certain types of reactions.
Uniqueness: 1-Ethynyl-4,4-difluoro-1-methylcyclohexane is unique due to the presence of both the ethynyl and difluoro groups, which confer distinct reactivity and properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H12F2 |
|---|---|
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
1-ethynyl-4,4-difluoro-1-methylcyclohexane |
InChI |
InChI=1S/C9H12F2/c1-3-8(2)4-6-9(10,11)7-5-8/h1H,4-7H2,2H3 |
Clave InChI |
LPEJNOWGFGBCPV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CC1)(F)F)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl3-{[2-(pyridin-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]oxy}benzoate](/img/structure/B13590161.png)
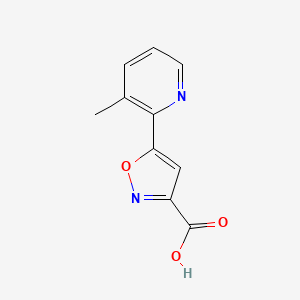
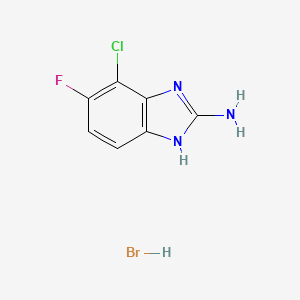
![1-[1-(2,4,6-Trimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13590172.png)
![{[2-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13590174.png)



